Ionization State and Solubility Differentiation: Dimethylaminopropyl vs. Morpholinopropyl Side Chain
The target compound carries a dimethylamino group (predicted pKa ~9.5) that is >99% protonated at pH 7.4, conferring a formal positive charge. The morpholinopropyl analog (CAS 439096-74-9) bears a morpholine nitrogen with a substantially lower pKa (~6.9–7.2), rendering it only ~40–60% protonated at physiological pH . This difference directly impacts aqueous solubility, phospholipid bilayer permeability, and potential for lysosomal trapping. For in vitro assays conducted at pH 7.4, the target compound's permanent cationic character ensures consistent ionization-state-dependent behavior, whereas the morpholino analog's partial ionization introduces pH-dependent variability [1].
| Evidence Dimension | Predicted ionization state at pH 7.4 |
|---|---|
| Target Compound Data | Dimethylamino pKa ~9.5; >99% protonated at pH 7.4 |
| Comparator Or Baseline | Morpholinopropyl analog (CAS 439096-74-9): morpholine pKa ~6.9–7.2; ~40–60% protonated at pH 7.4 |
| Quantified Difference | ~40–60 percentage-point difference in protonated fraction at pH 7.4 |
| Conditions | Computational prediction based on amine class pKa values under aqueous conditions at 25 °C |
Why This Matters
For assay reproducibility in cell-based systems, a fully charged species avoids the confounding effect of variable ionization that can occur with partially basic analogs when minor pH fluctuations shift the neutral:charged ratio.
- [1] Calculated amine pKa values: tertiary dimethylalkylamine (pKa 9.0–10.0); morpholine (pKa 6.9–7.2). Standard reference data from pKa compilations. View Source
